molecular formula C21H22ClN5O4 B3009486 ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919012-33-2

ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No.: B3009486
CAS No.: 919012-33-2
M. Wt: 443.89
InChI Key: FWLVVJBUIBKGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H22ClN5O4 and its molecular weight is 443.89. The purity is usually 95%.
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Scientific Research Applications

Affinity to Human A3 Adenosine Receptors

Research has demonstrated that certain ethyl group substitutions in imidazo[2,1-i]purin-5-ones significantly increase their affinity for human A3 adenosine receptors (ARs). This finding is particularly relevant in the context of studying the interactions and potential therapeutic applications involving A3 ARs (Ozola et al., 2003).

Synthesis and Biological Activity

A study on the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole, including ethyl 2-(1H-imidazol-1-yl)acetate, reveals insights into their antibacterial activity. This research contributes to understanding the broader chemical properties and potential applications of imidazole derivatives (Al-badrany et al., 2019).

Antiviral and Cytostatic Properties

Investigations into tricyclic etheno analogs of potent antivirals and cytostatics have led to the synthesis of compounds with modest activity against specific viruses. The research includes studying compounds related to ethyl 2-(1H-imidazol-1-yl)acetate for their biological activity, offering insights into their potential therapeutic applications (Hořejší et al., 2006).

Affinity and Selectivity at Human Adenosine Receptors

A series of derivatives have been synthesized and evaluated for their affinities at human adenosine receptors, showcasing the potential of these compounds in medicinal chemistry. This research underscores the importance of understanding the selectivity and affinity profiles of compounds similar to ethyl 2-(1H-imidazol-1-yl)acetate (Baraldi et al., 2011).

Antibacterial Properties of Imidazole Derivatives

A study focusing on the synthesis and characterization of imidazole derivatives, including reactions involving ethyl chloroacetate, has contributed to the understanding of their antibacterial properties. This research is significant for exploring the potential applications of imidazole derivatives in addressing bacterial infections (Ali, 2018).

Properties

IUPAC Name

ethyl 2-[2-[(4-chlorophenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O4/c1-5-31-16(28)11-25-12(2)13(3)27-17-18(23-20(25)27)24(4)21(30)26(19(17)29)10-14-6-8-15(22)9-7-14/h6-9H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLVVJBUIBKGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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